β-Amino Acid Backbone Confers Enhanced Proteolytic Stability vs. α-Amino Acid Analogs
Incorporation of β-amino acids into peptide sequences has been shown to increase proteolytic stability by several orders of magnitude compared to native α-peptides. A review of medicinal chemistry applications reports that 25–30% β-amino acid content can extend serum half-life by magnitudes due to resistance to peptidases [1]. While this evidence is class-level and not specific to the 3,5-dichlorophenyl derivative, it establishes a fundamental advantage of CAS 188812-96-6 over its α-amino acid counterpart, Boc-Phe(3,5-Cl)-OH (CAS 1051934-98-5), which lacks this backbone modification.
| Evidence Dimension | Proteolytic stability |
|---|---|
| Target Compound Data | Not directly measured; class-level inference suggests improved stability |
| Comparator Or Baseline | α-Amino acid analog Boc-Phe(3,5-Cl)-OH (CAS 1051934-98-5); typical α-peptides |
| Quantified Difference | β-Peptides exhibit serum half-lives several times longer than α-peptides; specific values are system-dependent |
| Conditions | General serum stability assays as reviewed in [1] |
Why This Matters
For therapeutic peptide development, proteolytic stability is a critical procurement criterion; selecting a β-amino acid building block can pre-emptively address a key failure mode of α-peptide leads.
- [1] Cabrele, C.; Martinek, T.A.; Reiser, O.; et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. J. Med. Chem. 2014, 57, 9718–9739. View Source
